
(3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: is a chemical compound characterized by the presence of a bromine atom and four methoxy groups attached to a naphthalene ring, with a methanol group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol typically involves the bromination of 1,4,5,8-tetramethoxynaphthalene followed by the introduction of a methanol group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product in high purity. The choice of solvents and reaction conditions can be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)aldehyde or (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (1,4,5,8-tetramethoxynaphthalen-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: In biological research, this compound can be used to study the effects of brominated naphthalene derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of novel treatments.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol involves its interaction with molecular targets through its bromine and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The compound’s ability to undergo substitution and oxidation reactions allows it to interact with enzymes, receptors, and other biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
(3-Chloro-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(3-Iodo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with an iodine atom instead of bromine.
(3-Fluoro-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with a fluorine atom instead of bromine.
Uniqueness: The presence of a bromine atom in (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol imparts unique reactivity and properties compared to its halogenated counterparts
特性
CAS番号 |
189066-64-6 |
|---|---|
分子式 |
C15H17BrO5 |
分子量 |
357.20 g/mol |
IUPAC名 |
(3-bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C15H17BrO5/c1-18-9-5-6-10(19-2)12-11(9)14(20-3)8(7-17)13(16)15(12)21-4/h5-6,17H,7H2,1-4H3 |
InChIキー |
WVZJLXBAFQPKJU-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)OC)C(=C(C(=C2OC)CO)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


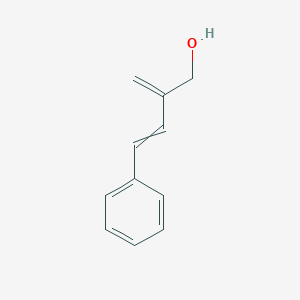
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

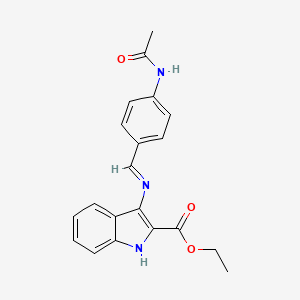
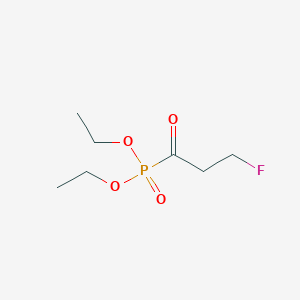

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
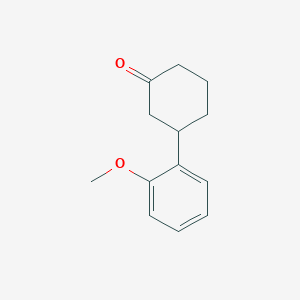
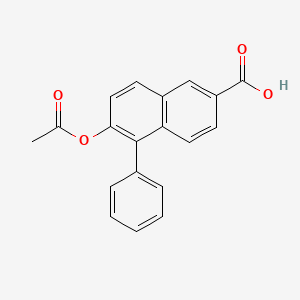


![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
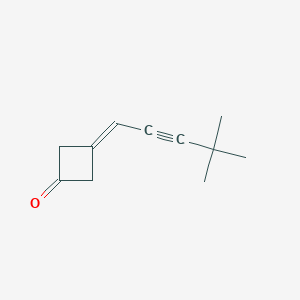
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
